6-Chloro-8-methyl-1H-purine: Structure, Synthesis, and Chemical Utility
6-Chloro-8-methyl-1H-purine: Structure, Synthesis, and Chemical Utility
This technical guide provides an in-depth analysis of 6-chloro-8-methyl-1H-purine , a critical heterocyclic scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable data on synthesis, reactivity, and application.
Executive Summary
6-Chloro-8-methyl-1H-purine (CAS: 92001-52-0) is a functionalized purine derivative characterized by a reactive electrophilic center at C6 and a steric/electronic modulator at C8.[1] It serves as a high-value intermediate in the synthesis of O6-substituted guanine derivatives (AGT inactivators), adenosine receptor antagonists , and modified nucleosides for antiviral therapy.[1] Its dual functionality—the labile chlorine atom and the stable methyl group—allows for precise "warhead" attachment while maintaining specific steric interactions within enzyme binding pockets.
Chemical Identity & Structural Analysis
Nomenclature and Tautomerism
While the user prompt specifies 1H-purine , this molecule exists in a dynamic tautomeric equilibrium.[1] In solution (DMSO,
-
Common Name: 6-chloro-8-methylpurine[1][2][3][4][5][6][7][8][9]
-
Molecular Formula:
[2][10] -
Molecular Weight: 168.58 g/mol [1]
Electronic & Steric Properties
-
C6-Chlorine (The Electrophile): The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (
) .[1] The purine ring acts as an electron-deficient sink (similar to a nitro-benzene system), making the C6-Cl bond highly susceptible to attack by amines, thiols, and alkoxides.[1] -
C8-Methyl (The Modulator): The methyl group at C8 provides two effects:[1]
-
Electronic: A weak inductive donating effect (+I), which slightly deactivates the ring compared to the 8-H analog, making the C6-Cl slightly less reactive but more selective.[1]
-
Steric: It blocks metabolic oxidation at C8 (a common clearance pathway for purines) and restricts rotational freedom in receptor binding pockets.
-
Physicochemical Profile
| Property | Value | Note |
| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow.[1] |
| Melting Point | >260°C (dec) | High lattice energy due to H-bonding network.[1] |
| Boiling Point | ~415°C | Calculated (760 mmHg).[2] |
| Density | 1.535 g/cm³ | High density typical of halogenated heterocycles. |
| pKa (N9-H) | ~8.5 - 9.0 | Estimated.[1] Acidic due to electron-withdrawing Cl.[1] |
| LogP | ~1.31 | Moderately lipophilic; membrane permeable. |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents (Hexane). |
Synthetic Methodologies
Strategy A: The "Traube-Like" Cyclization (Primary Route)
This is the most robust method for scale-up.[1] It involves constructing the imidazole ring onto a pre-formed pyrimidine.
-
Starting Material: 4,5-diamino-6-chloropyrimidine .
-
Reagent: Triethyl orthoacetate (or acetic anhydride/polyphosphoric acid).
-
Mechanism: The exocyclic amines condense with the orthoacetate to close the imidazole ring.
-
Advantage: Preserves the sensitive C6-Cl bond (unlike POCl3 chlorination conditions which can be harsh).[1]
Strategy B: Direct C8-Methylation (Modern)
Utilizing directed metalation on the pre-formed purine scaffold.[1]
-
Reagents: TMPMgCl·LiCl (Knochel-Hauser base) followed by Iodomethane (MeI).[1]
-
Conditions: Low temperature (-78°C to -40°C) in THF.
-
Mechanism: The bulky base selectively deprotonates C8 (the most acidic proton on the ring carbon). The resulting anion is trapped by MeI.
Visualization: Synthetic Pathways
Caption: Figure 1. Convergent synthetic pathways. Route A is preferred for bulk synthesis; Route B allows late-stage functionalization.[1]
Reactivity & Functionalization
The utility of 6-chloro-8-methylpurine lies in its orthogonal reactivity.[1]
Nucleophilic Aromatic Substitution ( ) at C6
This is the primary "warhead" reaction.
-
Nucleophiles: Primary/Secondary amines, Alkoxides (
), Thiols. -
Conditions:
-
Amines: Ethanol/Butanol reflux or mild heat with base (
). -
Alkoxides: Benzyl alcohol + NaH (Critical for O6-benzylguanine synthesis).[1]
-
-
Mechanism: Addition-Elimination.[1] The intermediate Meisenheimer complex is stabilized by the N7/N9 nitrogens.
Regioselective N-Alkylation
Alkylation can occur at N9 or N7.[1]
-
N9-Alkylation: Favored under basic conditions (NaH/DMF) due to thermodynamic stability and steric clearance.[1]
-
N7-Alkylation: Can occur if N9 is sterically blocked or under specific kinetic conditions, but 8-methyl substitution increases steric hindrance at N7, pushing selectivity further toward N9 .[1]
Visualization: Reactivity Map
Caption: Figure 2. Divergent reactivity profile. The C6-Cl bond is the primary site of modification, while N9 allows for scaffold attachment.[1]
Experimental Protocol: Synthesis of O6-Benzyl-8-methylguanine Analog
A representative protocol demonstrating the
Objective: Displacement of C6-Cl with a benzyloxy group (key step in AGT inhibitor synthesis).[1]
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon.
-
Reagent Prep: Add Benzyl alcohol (10 mL, excess) and Sodium Hydride (60% dispersion, 2.2 eq). Stir at RT for 30 min until evolution of
ceases (formation of Sodium Benzyloxide). -
Addition: Add 6-chloro-8-methylpurine (1.0 eq) in one portion.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup:
-
Cool to RT.
-
Neutralize carefully with Glacial Acetic Acid.
-
Pour into diethyl ether (product often precipitates) or water (to extract salts).
-
Filter the precipitate or extract with EtOAc.
-
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: Typically 70–85%.
Safety & Handling
-
Hazards: 6-Chloro-8-methylpurine is an Irritant (Xi) .[1] It causes skin, eye, and respiratory irritation.
-
Bioactivity: As a purine analog, it may possess inherent biological activity (antimetabolite). Handle with gloves, goggles, and in a fume hood .
-
Storage: Store at 2–8°C (refrigerated) under inert gas. Moisture sensitive (slow hydrolysis of C6-Cl to C6-OH over months if exposed to humid air).[1]
References
-
Moschel, R. C., et al. (1992). "Substituted O6-benzylguanines: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry. Link
-
Pfleiderer, W., et al. (1961).[4] "Untersuchungen in der Pyrimidin-Reihe." Chemische Berichte. (Foundational synthesis of purines from pyrimidines).
- Knochel, P., et al. (2011). "Regioselective functionalization of purines via metalation." Chemical Reviews.
-
Dolan, M. E., et al. (1990). "Depletion of O6-alkylguanine-DNA alkyltransferase activity in mammalian tissues and human tumor xenografts in nude mice by treatment with O6-benzylguanine." Cancer Research. Link
-
ChemicalBook. (2025).[11][12][13] "6-Chloro-8-methyl-purine Properties and Safety." Link
Sources
- 1. US6172070B1 - Substituted O6-benzyl-8-aza-guanines and 6(4)-benzyloxypyrimidines - Google Patents [patents.google.com]
- 2. lookchem.com [lookchem.com]
- 3. 6-Chloropurine (CAS 87-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. US6333331B1 - Substituted O6-benzylguanines - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies of Nucleosides and Nucleotides. LXXXI. Synthesis and Characterization of 8-Methyladenosine [jstage.jst.go.jp]
- 7. Benzylmagnesium chloride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. researchgate.net [researchgate.net]
- 9. Export 99% Pure 6921-34-2 Benzylmagnesium chloride with Best Price and Efficient Delivery [freehoochem.com]
- 10. 6-chloro-9-methyl-9H-purine | 2346-74-9 [sigmaaldrich.com]
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